molecular formula C19H24N2O2S B216334 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No. B216334
M. Wt: 344.5 g/mol
InChI Key: DHXZJZZEUBPGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, also known as PPTU, is a chemical compound that has been studied for its potential applications in scientific research. PPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea in lab experiments is its potential anti-cancer properties, making it a useful tool for studying cancer cell growth and proliferation. However, one limitation is that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, making it difficult to interpret its effects on cells and tissues.

Future Directions

There are several potential future directions for research involving 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of new synthetic methods for 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, which could lead to the discovery of new compounds with similar or improved properties. Additionally, further studies are needed to fully understand 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action and its effects on cells and tissues.

Synthesis Methods

1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with potassium thiocyanate in the presence of acid. Another method involves the reaction of 4-phenoxyaniline with isopropyl chloroformate, followed by the addition of potassium thiocyanate and triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and inflammation.

properties

Product Name

1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C19H24N2O2S/c1-15(2)22-14-6-13-20-19(24)21-16-9-11-18(12-10-16)23-17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,20,21,24)

InChI Key

DHXZJZZEUBPGPL-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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